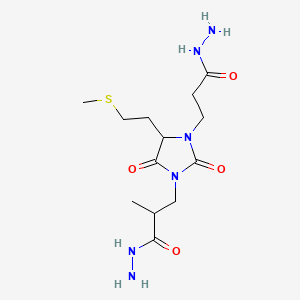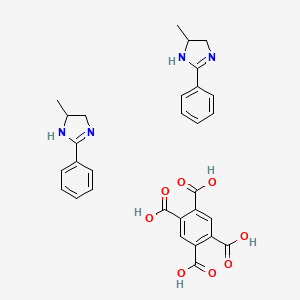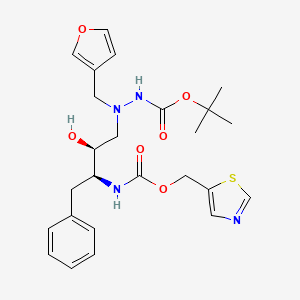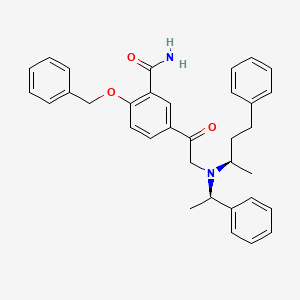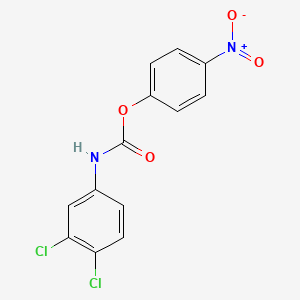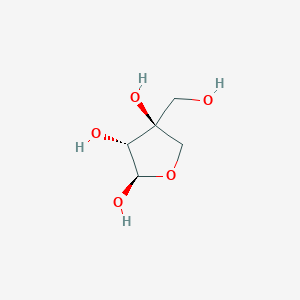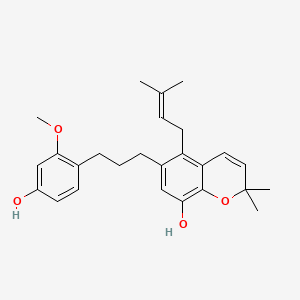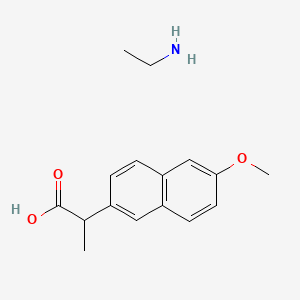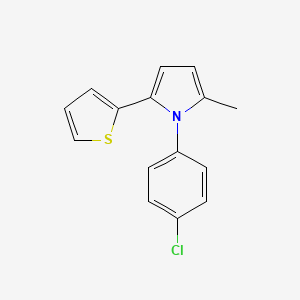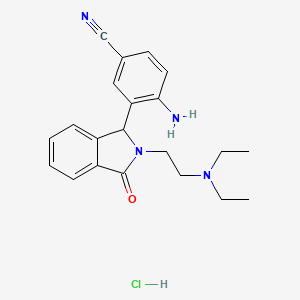
Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate: is a complex organic compound with the molecular formula C16H9Cl2N3O7SNa and a molecular weight of 480.20 g/mol. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5,8-dichloro-1-hydroxy-2-naphthylamine using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 2-hydroxy-5-nitrobenzenesulphonic acid under alkaline conditions to form the final azo compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes.
化学反应分析
Types of Reactions: Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
科学研究应用
Chemistry: In chemistry, this compound is used as a reagent for various analytical techniques, including spectrophotometry and chromatography. Its distinct color properties make it useful for detecting and quantifying other substances.
Biology: In biological research, it is employed as a staining agent for visualizing cellular components under a microscope. It is particularly useful in histological studies.
Medicine: While not commonly used in medicine, its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Industrially, it is widely used in the production of dyes and pigments for textiles, plastics, and inks.
作用机制
The mechanism of action of Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate involves its ability to interact with various molecular targets through its azo and hydroxyl groups. These interactions can lead to the formation of stable complexes with metal ions, which is crucial for its application in dyes and pigments. The compound’s ability to undergo redox reactions also plays a significant role in its biological and chemical activities.
相似化合物的比较
- Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonamide
- Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate
Comparison: Compared to similar compounds, Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate is unique due to the presence of both nitro and sulphonate groups, which enhance its solubility and reactivity. This makes it more versatile in various applications, particularly in the dye and pigment industry.
属性
CAS 编号 |
93917-94-3 |
|---|---|
分子式 |
C16H8Cl2N3NaO7S |
分子量 |
480.2 g/mol |
IUPAC 名称 |
sodium;3-[(5,8-dichloro-1-hydroxynaphthalen-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H9Cl2N3O7S.Na/c17-9-2-3-10(18)14-8(9)1-4-11(16(14)23)19-20-12-5-7(21(24)25)6-13(15(12)22)29(26,27)28;/h1-6,22-23H,(H,26,27,28);/q;+1/p-1 |
InChI 键 |
RUNOSWUCOGFPTH-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C2=C(C=CC(=C21)Cl)Cl)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



